![molecular formula C24H25N3O6S2 B2543404 Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223819-02-0](/img/no-structure.png)
Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a sulfonyl group, a pyrimidinyl group, an acetyl group, and an amino group. It also contains a benzoate group, which is a common moiety in various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular formula of the compound is C24H25N3O6S2, with an average mass of 515.602 Da . The structure would be quite complex due to the presence of multiple functional groups and a large number of atoms.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in acid-base reactions, the sulfonyl group could undergo various substitution reactions, and the pyrimidinyl group could be involved in nucleophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Chemical Synthesis and Optimization
- Synthesis Techniques : Innovative synthesis techniques for structurally complex sulfonamides and pyrimidines, which are core components of the target compound, have been developed. These methods often involve cyclization reactions and optimization of reaction conditions to improve yields and purity, which are crucial for potential applications in medicinal chemistry and material science (Ukrainets, I., et al., 2014; Xu, W., et al., 2018).
Biological Activities and Applications
- Antimicrobial Activity : Some derivatives of sulfonamides and pyrimidines exhibit significant antimicrobial activities against a range of pathogens. These compounds have been studied for their potential use as antibiotics or antifungal agents, highlighting the importance of chemical modifications to enhance biological activity (Ghorab, M., et al., 2017).
Environmental Impacts
- Herbicide Degradation : Studies on similar sulfonamide compounds used in agriculture, such as herbicides, have focused on their environmental fate, including degradation pathways in soil and water. These insights are critical for assessing the environmental impact of new chemicals and developing strategies for mitigating potential risks (Michael, J. L., 2003).
Novel Drug Synthesis
- Drug Discovery and Development : The synthesis of complex molecules like the target compound often plays a crucial role in drug discovery, particularly in the search for new therapeutic agents. Research on the synthesis of related compounds has led to the identification of potential inhibitors for key biological targets, underscoring the compound's relevance in pharmacological research (Gangjee, A., et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of 4-butylbenzenesulfonyl chloride with 5-amino-2-mercaptobenzoic acid to form the intermediate compound, which is then reacted with 2-acetylamino-6-oxo-1,6-dihydropyrimidine-5-sulfanyl chloride to form the final product.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "5-amino-2-mercaptobenzoic acid", "2-acetylamino-6-oxo-1,6-dihydropyrimidine-5-sulfanyl chloride", "Methyl benzoate" ], "Reaction": [ "Step 1: 4-butylbenzenesulfonyl chloride is reacted with 5-amino-2-mercaptobenzoic acid in the presence of a base such as triethylamine to form the intermediate compound 5-[(4-butylphenyl)sulfonyl]-2-mercaptobenzoic acid.", "Step 2: The intermediate compound is then reacted with 2-acetylamino-6-oxo-1,6-dihydropyrimidine-5-sulfanyl chloride in the presence of a base such as triethylamine to form the final product Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
Número CAS |
1223819-02-0 |
Nombre del producto |
Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate |
Fórmula molecular |
C24H25N3O6S2 |
Peso molecular |
515.6 |
Nombre IUPAC |
methyl 2-[[2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O6S2/c1-3-4-7-16-10-12-17(13-11-16)35(31,32)20-14-25-24(27-22(20)29)34-15-21(28)26-19-9-6-5-8-18(19)23(30)33-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,26,28)(H,25,27,29) |
Clave InChI |
YVKAWGJCZYMKEQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)
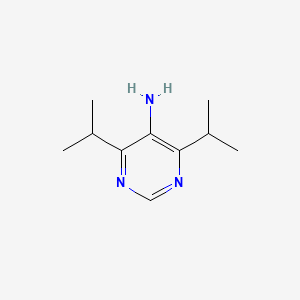
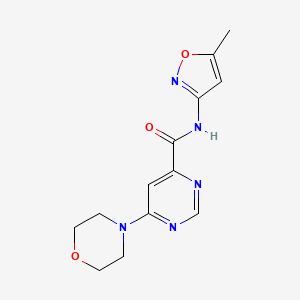



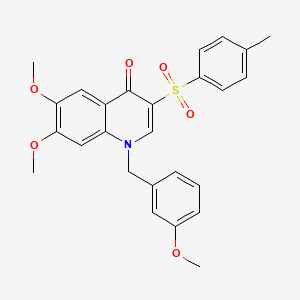
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2543331.png)

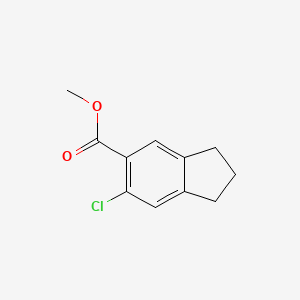
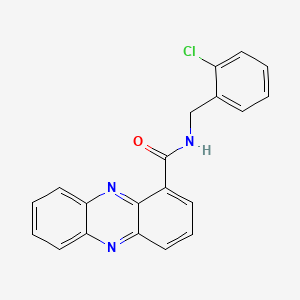
![N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-4-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2543337.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-8-fluoro-3,4-dihydro-2H-chromene-4-carboxamide;hydrochloride](/img/structure/B2543340.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2543344.png)